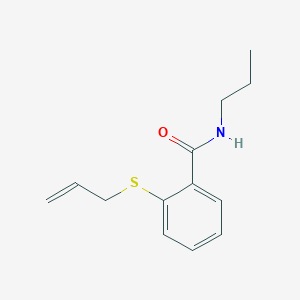

2-(allylthio)-N-propylbenzamide

Description

2-(N-Allylsulfamoyl)-N-propylbenzamide is a secondary sulfonamide derivative synthesized via a green, ultrasound-assisted method involving a one-pot, three-component reaction of N-allyl saccharin, allyl bromide, and propylamine in aqueous solvent . This compound exhibits a unique molecular architecture with an allylsulfamoyl group and a propylbenzamide moiety. Its crystal structure, resolved using single-crystal X-ray diffraction (SCXRD), belongs to the monoclinic P2₁/c space group, featuring intramolecular N–H···O hydrogen bonds that stabilize rotational orientations of substituents on the benzene ring .

Key physicochemical properties include:

- HOMO-LUMO energy gap: 5.3828 eV (calculated via DFT/B3LYP/6-311G(d,p)), indicating moderate chemical reactivity .

- Dipole moment: 4.23 Debye, suggesting polar interactions in biological systems .

- Crystal packing: Layered structures stabilized by N–H···O, C–H···O, and C–H···π interactions, with H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) dominating Hirshfeld surface contributions .

Properties

IUPAC Name |

2-prop-2-enylsulfanyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBZJPKAYVQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

Electronic and Reactivity Comparisons

| Parameter | 2-(N-Allylsulfamoyl)-N-propylbenzamide | Ethoxzolamide | 4-Amino-N-(2-thiazolyl)benzenesulfonamide |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 5.38 | 4.90 (DFT/B3LYP) | 5.10 (DFT/B3LYP) |

| Electrophilicity (ω) | 1.42 eV | 1.75 eV | 1.60 eV |

| Ionization Potential (I) | 6.97 eV | 7.20 eV | 6.85 eV |

Key Observations :

- The higher HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (5.38 eV) compared to Ethoxzolamide (4.90 eV) suggests reduced electron mobility, which may correlate with lower carbonic anhydrase inhibition but higher metabolic stability .

- Its moderate electrophilicity (1.42 eV) aligns with sulfonamides designed for targeted enzyme inhibition rather than broad-spectrum reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.